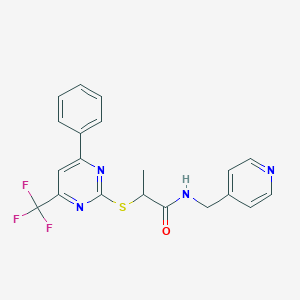![molecular formula C20H18Cl2N2O6 B284373 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate, also known as CB-1158, is a small molecule inhibitor that has shown promising results in cancer immunotherapy research.
作用機序
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. Arginine is an essential amino acid that is required for T cell function, and its depletion by arginase leads to T cell dysfunction and suppression. By inhibiting arginase, 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate increases the availability of arginine for T cells, leading to improved T cell function and anti-tumor activity.
Biochemical and Physiological Effects:
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increased T cell infiltration and activation in the tumor microenvironment, improved anti-tumor activity, and reduced tumor growth and metastasis. 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has also been shown to have an effect on other immune cells, such as myeloid-derived suppressor cells and regulatory T cells, leading to a more favorable immune environment for anti-tumor activity.
実験室実験の利点と制限
One advantage of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is its specificity for arginase, which reduces the potential for off-target effects. 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate research. One area of interest is the development of combination therapies with other immunotherapeutic agents, such as anti-PD-1/PD-L1 antibodies. Another potential direction is the investigation of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate in other types of cancer, beyond those that have been studied thus far. Additionally, further optimization of the synthesis method and pharmacokinetic properties of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate may be necessary for clinical translation.
合成法
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with butylamine, followed by the reaction with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with 4-chlorobenzoyl chloride and sodium carbonate to form the final product, 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate.
科学的研究の応用
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has been extensively studied in cancer immunotherapy research, particularly in combination with other immunotherapeutic agents such as anti-PD-1/PD-L1 antibodies. Preclinical studies have shown that 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate can enhance the anti-tumor immune response by inhibiting the activity of arginase, an enzyme that suppresses T cell function. This leads to increased T cell infiltration and activation in the tumor microenvironment, resulting in improved anti-tumor activity.
特性
分子式 |
C20H18Cl2N2O6 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
4-[(4-chlorobenzoyl)carbamoyloxy]butyl N-(4-chlorobenzoyl)carbamate |
InChI |
InChI=1S/C20H18Cl2N2O6/c21-15-7-3-13(4-8-15)17(25)23-19(27)29-11-1-2-12-30-20(28)24-18(26)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2,(H,23,25,27)(H,24,26,28) |
InChIキー |
WMGVBHCRCVCKSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)OCCCCOC(=O)NC(=O)C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(=O)OCCCCOC(=O)NC(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)